Ocotillone
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Overview
Description
Ocotillone is a tetracyclic triterpenoid isolated from Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol and a member of oxolanes. It derives from a hydride of a dammarane.
Scientific Research Applications
Isolation and Production
- Ocotillone, along with ocotillol, has been successfully isolated from the "ocotillo" tree (Fouquieria splendens) using a batch reactor in Northern Mexico. This process involves the elimination of alcohol and phenols from the plant, yielding resins and waxes, from which this compound is extracted. The isolated this compound exhibits characteristic ginsenoside bands, confirming its structure. This method presents a sustainable way to produce this compound (Morales‐Cepeda et al., 2021).
Structural Analysis and New Compounds
- New this compound-type saponins, gynosides A-E, have been identified in the aerial parts of Gynostemma pentaphyllum. These compounds' structures were determined using NMR analysis and acid hydrolysis, contributing to the understanding of this compound's chemical diversity (Liu et al., 2004).
Antimicrobial Properties
- This compound isolated from Ailanthus altisshima demonstrated potent antibacterial activity against Gram-negative bacteria, including P. aeruginosa and S. typhimurium, without hemolytic activity. This suggests this compound's potential as an antimicrobial agent (Lee et al., 2002).
Chemical Stereochemistry
- X-ray structure analysis of methyl shoreate helped in determining the stereochemistry of this compound. This analysis corrected previous wrong assignments and established the correct configuration of this compound, which is critical for understanding its biological activity (Lavie et al., 1984).
Insecticidal Activity
- Triterpenoids including this compound, isolated from Meliaceae plants, showed insecticidal activity against Spodoptera frugiperda, a pest species. This research opens avenues for this compound's application in pest control (Sarria et al., 2011).
Cytotoxic Effects
- This compound, isolated from the apical buds of Gardenia collinsae, was evaluated for cytotoxic effects on human tumor cell lines, indicating its potential use in cancer research (Nuanyai et al., 2011).
Properties
CAS No. |
19865-86-2 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
InChI Key |
XSQYWMLMQVUWSF-KATWBKOUSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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